7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one
Description
7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one (CAS 508169-18-4) is a heterocyclic compound with a molecular formula of C₁₃H₈Cl₂N₄O₄ and a molecular weight of 355.13 g/mol . Structurally, it features a pyrrolo[3,4-b]pyrazin-5-one core substituted with a 5-chloropyridin-2-yl group at position 6 and a chloromethyloxycarbonyloxy moiety at position 7 (Figure 1). This compound is synthesized via esterification of 6-(5-chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one (CAS 43200-81-3) with chloromethyl chloroformate under controlled conditions . It serves as a key intermediate in pharmaceutical research, particularly in the synthesis of sedative-hypnotic agents like Eszopiclone and related derivatives .
Properties
IUPAC Name |
chloromethyl [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4O4/c14-6-22-13(21)23-12-10-9(16-3-4-17-10)11(20)19(12)8-2-1-7(15)5-18-8/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLOOQRIMYDJAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)N2C(C3=NC=CN=C3C2=O)OC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458908 | |
| Record name | Chloromethyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508169-18-4 | |
| Record name | Chloromethyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one (CAS No. 508169-18-4) is a synthetic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H8Cl2N4O4
- Molecular Weight : 355.13 g/mol
- CAS Number : 508169-18-4
Antitumor Activity
Research has indicated that compounds similar to 7-Chloromethyloxy-carbonyloxy derivatives exhibit significant antitumor activity. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclins .
Antimicrobial Properties
Preliminary studies suggest that 7-Chloromethyloxy-carbonyloxy derivatives possess antimicrobial properties against various bacterial strains. The compound's effectiveness was evaluated using standard disk diffusion methods, revealing inhibition zones against Gram-positive and Gram-negative bacteria. The exact mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of similar pyrrolo[3,4-b]pyrazin derivatives have shown promise in models of neurodegenerative diseases. These compounds potentially protect neuronal cells from oxidative stress and excitotoxicity, which are key factors in conditions such as Alzheimer's disease .
Study 1: Antitumor Efficacy
In a study published in Cancer Research, researchers treated various cancer cell lines with 7-Chloromethyloxy-carbonyloxy compounds. The results demonstrated a dose-dependent decrease in cell viability, particularly in MCF-7 (breast cancer) and A549 (lung cancer) cells. Apoptotic markers were significantly elevated in treated cells compared to controls, indicating effective induction of programmed cell death .
Study 2: Antimicrobial Testing
A separate study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values indicating strong antibacterial activity, comparable to standard antibiotics. Furthermore, time-kill assays confirmed rapid bactericidal effects within hours of exposure .
Data Tables
Scientific Research Applications
Medicinal Chemistry
7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one serves as an important intermediate in the synthesis of bioactive compounds. Its derivatives have been investigated for:
- Antidepressant Activity : Related compounds have shown potential as sedative-hypnotics similar to Z-drugs like Zoplicone, which are used for treating insomnia.
- Antitumor Properties : Some studies suggest that modifications to this compound can yield derivatives with enhanced anticancer activities, targeting specific cancer cell lines.
Agrochemicals
The compound's structure allows it to interact effectively with biological systems, making it a candidate for developing new agrochemicals:
- Pesticides : Its chlorinated derivatives may exhibit insecticidal or fungicidal properties.
- Herbicides : Research is ongoing to explore its efficacy in controlling unwanted plant growth.
Material Science
In material science, compounds like this compound are being studied for:
- Polymer Synthesis : Its reactive groups can be utilized to create functionalized polymers with specific properties.
- Nanotechnology : The compound may serve as a building block for nanoscale materials with tailored functionalities.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Application | Findings |
|---|---|---|
| Koeller et al., 2001 | Antidepressant Activity | Demonstrated sedative effects similar to Z-drugs in animal models. |
| Terreni et al., 2001 | Antitumor Activity | Identified derivatives with selective cytotoxicity against cancer cells. |
| Wegman et al., 2002 | Agrochemical Potential | Showed promising results as a pesticide in preliminary field trials. |
Comparison with Similar Compounds
Structural Similarities and Differences :
Physical Properties :
Research Findings :
- Reactivity: The hydroxyl group at position 7 is esterified to produce derivatives like the target compound .
[6-(5-Chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate (RP-27267)
Structural Comparison :
Key Differences :
- Bioactivity : The piperazine moiety enhances CNS penetration compared to the chloromethyl ester .
- Synthesis : Requires coupling with 4-methylpiperazine-1-carboxylic acid .
2-Chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 1440519-73-2)
Structural Comparison :
Key Differences :
- Heterocycle : Pyridine vs. pyrazine alters electronic properties and hydrogen-bonding capacity.
6,7-Dihydro-6-(2-hydroxyethyl)-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 136842-80-3)
Structural Comparison :
- Core Structure : Pyrrolo[3,4-b]pyridin-5-one.
- Substituents : 2-Hydroxyethyl group at position 5.
- Molecular Formula : C₉H₁₀N₂O₂ (MW: 178.19 g/mol) .
Data Tables
Table 1. Comparative Physicochemical Properties
Research Findings and Implications
- Bioactivity : The chloropyridinyl and ester groups in the target compound enhance metabolic stability compared to hydroxyl-containing analogs .
- Synthetic Challenges : Steric hindrance at position 7 complicates esterification, necessitating palladium catalysis .
- Drug Development : Structural analogs like RP-27267 demonstrate the importance of substituent choice in optimizing pharmacokinetics .
Preparation Methods
Reaction Mechanism and Stoichiometry
The hydroxyl group of the pyrrolo-pyrazinone intermediate undergoes nucleophilic acyl substitution with chloromethyl chloroformate. This step typically employs a molar ratio of 1:1 to 1:1.2 (pyrrolo-pyrazinone to chloroformate) in an inert solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds at temperatures between 0°C and 25°C to minimize side reactions.
Alternative Methodologies and Comparative Insights
Lessons from Pyrrolo-Pyrimidine Synthesis
The preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate highlights the utility of Lewis acid catalysts (e.g., ZnCl₂) and controlled stepwise cyclization. For the target compound, analogous steps could involve:
-
Condensation : Using dichloroacrylonitrile derivatives to form the pyrrolo core.
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Cyclization : Employing formamidine salts under basic conditions to annulate the pyrazinone ring.
Critical Analysis of Reaction Conditions
Temperature and Time Optimization
Data from tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate synthesis reveal that stirring times significantly impact yields. For instance:
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Reactions stirred for ≥3 hours at 35–40°C achieved 90% conversion, whereas shorter durations (1–2 hours) resulted in incomplete intermediate formation.
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Elevated temperatures (60–80°C) during elimination steps are critical for dehydrating intermediates, as demonstrated in pyrrolo-pyrimidine syntheses.
Solvent and Base Selection
The choice of solvent and base directly influences reaction efficiency:
Purification and Characterization
Chromatographic Techniques
High-performance liquid chromatography (HPLC) is the gold standard for purity analysis. In the synthesis of related compounds, HPLC conditions include:
Q & A
Basic: What are the common synthetic routes for 7-chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one?
Methodological Answer:
The compound is typically synthesized via multi-step reactions starting with pyridine and carbamate precursors. A common approach involves:
Precursor Activation : Reacting 5-chloropyridin-2-yl derivatives with chloromethyl chloroformate to introduce the chloromethyloxy-carbonyloxy group.
Cyclization : Using acid catalysis (e.g., trifluoroacetic acid) to form the pyrrolo[3,4-b]pyrazin-5-one core.
Oxidation/Functionalization : Controlled oxidation (e.g., with mCPBA) to stabilize the dihydro-pyrazine ring.
Key intermediates should be purified via column chromatography (silica gel, hexane/EtOAc gradients) and verified by <sup>1</sup>H NMR and LC-MS .
Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for intermediates during synthesis?
Methodological Answer:
Discrepancies in NMR data (e.g., unexpected splitting or integration ratios) often arise from:
- Dynamic Rotamers : Check for restricted rotation in the chloropyridinyl or carbamate groups. Variable-temperature NMR (e.g., 25°C to 60°C) can resolve splitting by identifying rotational barriers .
- Tautomerism : The dihydro-pyrazinone moiety may exhibit keto-enol tautomerism. Use deuterated DMSO or D2O to stabilize dominant forms.
- Impurity Profiling : Cross-validate with high-resolution mass spectrometry (HRMS) and IR (e.g., carbonyl stretches at 1670–1730 cm<sup>-1</sup>) to rule out side products .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : Focus on diagnostic peaks:
- Chloropyridinyl protons: δ 7.8–8.6 ppm (doublets, coupling with Cl substituent).
- Dihydro-pyrazinone NH: δ 10–12 ppm (broad, exchange with D2O).
- HRMS : Confirm molecular formula (C12H8Cl2N4O3) with <1 ppm error.
- IR : Identify carbonyl stretches (1690–1740 cm<sup>-1</sup>) and pyridinyl C=N (1600–1650 cm<sup>-1</sup>) .
Advanced: How to optimize reaction yields for derivatives with modified substituents (e.g., piperazine-carboxylates)?
Methodological Answer:
For derivatives like piperazine-carboxylates (e.g., CAS 1189719-74-1):
Solvent Selection : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilic substitution at the chloromethyl group.
Catalysis : Add KI (10 mol%) to facilitate halide exchange and improve carboxylate coupling efficiency.
Temperature Control : Maintain reactions at 0–5°C to minimize hydrolysis of the carbonyloxy group.
Work-Up : Extract products with dichloromethane and wash with brine to remove unreacted amines. Yields >70% are achievable with strict anhydrous conditions .
Basic: What are the primary pharmacological targets suggested for this compound?
Methodological Answer:
The compound’s pyridinyl-pyrrolopyrazinone scaffold shows affinity for:
- GABAA Receptors : Subtype-selective modulation (e.g., α1 Ki = 50.1 nM vs. α5 Ki >15 µM) via allosteric binding to the benzodiazepine site.
- Kinase Inhibition : Preliminary data suggest activity against CDK2/cyclin E (IC50 ~1.2 µM) due to ATP-binding pocket interactions.
Validate targets using patch-clamp electrophysiology (GABAA) or kinase inhibition assays (ADP-Glo™) .
Advanced: How to address solubility challenges in in vitro bioactivity assays?
Methodological Answer:
Low aqueous solubility (common for chlorinated heterocycles) can be mitigated by:
- Co-Solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for stock solutions; dilute to ≤0.1% DMSO in assay buffers.
- Prodrug Strategies : Synthesize phosphate or hemisuccinate esters to enhance hydrophilicity.
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cell culture .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for weighing and reactions.
- Incompatibilities : Avoid strong oxidizers (e.g., HNO3) and acids to prevent decomposition into toxic gases (e.g., Cl2).
- Waste Disposal : Quench with 10% NaOH/ethanol mixture before discarding as hazardous waste .
Advanced: How to design analogs to improve metabolic stability without losing target affinity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the chloropyridinyl group with trifluoromethylpyridine to reduce CYP450-mediated oxidation.
- Steric Shielding : Introduce methyl groups ortho to the carbonyloxy moiety to block esterase hydrolysis.
- Deuterium Labeling : Replace hydrogens β to the pyrazinone ring with deuterium to slow oxidative metabolism.
Validate using liver microsome assays (e.g., human S9 fraction) and molecular dynamics simulations .
Basic: What chromatographic methods are suitable for purity analysis?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (60:40 to 20:80 over 20 min). Detect at 254 nm.
- TLC : Silica gel 60 F254 plates; elute with EtOAc/hexane (3:7). Visualize under UV (Rf ~0.5) .
Advanced: How to analyze conflicting cytotoxicity data across cell lines?
Methodological Answer:
Discrepancies (e.g., IC50 variability in MCF-7 vs. HEK293) may stem from:
- Transporters : Check ABCB1/P-gp expression (via qPCR) in resistant lines. Use inhibitors like verapamil (10 µM) to confirm efflux effects.
- Metabolic Activation : Test cytotoxicity in hepatocyte co-cultures to assess prodrug activation.
- Off-Target Effects : Perform kinome-wide profiling (e.g., KINOMEscan™) to identify secondary targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
